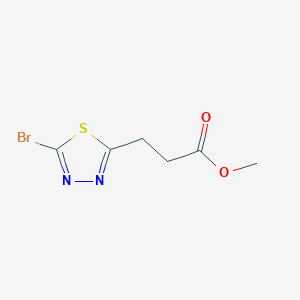![molecular formula C15H21N5O3 B2577430 2-(3-Hydroxypropyl)-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878716-49-5](/img/structure/B2577430.png)
2-(3-Hydroxypropyl)-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxypropyl)-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione, also known as PPNDS, is a purine derivative that has attracted significant interest in scientific research due to its potential applications in drug discovery and development. PPNDS exhibits a unique structure that makes it a promising candidate for drug design, and its mechanism of action has been extensively studied in recent years.
作用機序
2-(3-Hydroxypropyl)-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione exerts its biological effects through the inhibition of various enzymes and receptors. It has been shown to inhibit the activity of adenosine deaminase, an enzyme that plays a crucial role in purine metabolism. This compound also exhibits inhibitory activity against the P2Y1 receptor, a G protein-coupled receptor that is involved in platelet aggregation and thrombosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and has been investigated as a potential therapeutic agent for cancer treatment. This compound has also been shown to exhibit anti-inflammatory activity in vitro and has been investigated as a potential anti-inflammatory agent. In addition, this compound has been shown to inhibit platelet aggregation and thrombosis, making it a potential therapeutic agent for cardiovascular disease.
実験室実験の利点と制限
2-(3-Hydroxypropyl)-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. However, this compound has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, this compound can exhibit low bioavailability, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the study of 2-(3-Hydroxypropyl)-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione. One potential direction is the investigation of this compound as a potential therapeutic agent for cancer treatment. Further studies are needed to determine the efficacy of this compound in vivo and to investigate its potential side effects. Another potential direction is the investigation of this compound as a potential anti-inflammatory agent. Further studies are needed to determine the mechanism of action of this compound in inflammation and to investigate its potential side effects. Finally, future studies could focus on the optimization of the synthesis method for this compound to improve its bioavailability and solubility.
合成法
2-(3-Hydroxypropyl)-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione can be synthesized through a multistep reaction process that involves the reaction of purine with various reagents. One of the most common methods for synthesizing this compound is the reaction of 2,6-diaminopurine with 3-bromo-1-propanol to form 2-(3-bromopropyl)-6-(prop-2-yn-1-ylamino)purine. This intermediate is then reacted with 3-hydroxypropylamine to form this compound.
科学的研究の応用
2-(3-Hydroxypropyl)-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit antitumor activity and has been investigated as a potential therapeutic agent for cancer treatment. This compound has also been studied for its potential as an anti-inflammatory agent and has been shown to exhibit anti-inflammatory activity in vitro.
特性
IUPAC Name |
2-(3-hydroxypropyl)-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-4-6-18-10(2)9-20-11-12(16-14(18)20)17(3)15(23)19(13(11)22)7-5-8-21/h9,21H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASKYELUMDQZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2577347.png)
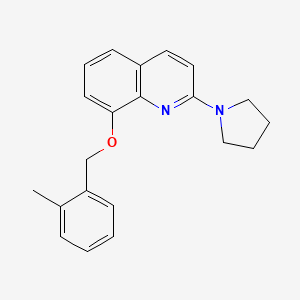
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2577349.png)
![3-benzyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2577351.png)
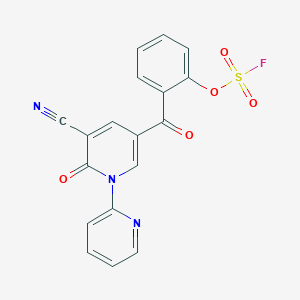
![N-butyl-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2577355.png)
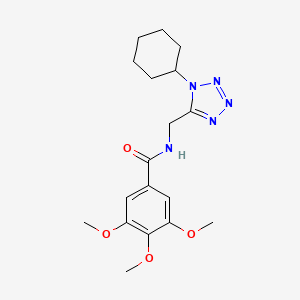

![4,6-dimethyl-1-(3-methylbenzyl)-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2577360.png)
![4-hydroxy-N'-[(1E)-(4-methylphenyl)methylidene]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B2577361.png)
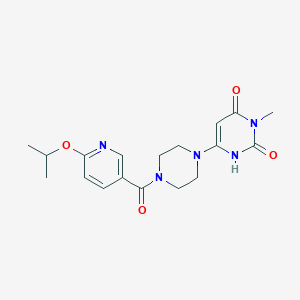
![Tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2577364.png)
